2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Its core structure consists of a pyran ring fused to a pyridine moiety, with a nitrile group at position 3 and an amino group at position 2. Key substituents include:
- 4-Methoxyphenyl group: An electron-donating substituent at position 4, enhancing solubility and influencing electronic distribution.
- Methyl group at position 7: A simple alkyl group that may stabilize the molecular conformation .
This compound’s structural complexity and functional diversity make it a candidate for applications in medicinal chemistry, particularly in antiproliferative and enzyme-targeting studies.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-10-18-20(22(26)25(13)12-16-4-3-9-29-16)19(17(11-23)21(24)28-18)14-5-7-15(27-2)8-6-14/h3-10,19H,12,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRFPZOWICWALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that this compound contains a thiophene ring and an indole nucleus , both of which are found in many bioactive compounds. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . Similarly, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
It’s also important to note that the specific targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences of a compound can vary greatly depending on its exact chemical structure, including the presence and position of functional groups, and the nature of any substitutions on its rings .
Biological Activity
The compound 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the class of pyrano[3,2-c]pyridine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes various functional groups that contribute to its biological properties.
Pharmacological Properties
Recent studies have highlighted several key pharmacological activities associated with this compound:
- Antitumor Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The biological activity of the compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. The pyrano[3,2-c]pyridine scaffold is known for its ability to interact with ATP-binding sites in kinases .
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic factors .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies :
- Combination Therapy :
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Scientific Research Applications
Structural Overview
The compound belongs to the pyrano[3,2-c]pyridine class, characterized by a unique structural framework that includes a pyran ring fused with a pyridine structure. The presence of various substituents such as methoxy and thiophenyl groups enhances its biological profile.
Antitumor Activity
Numerous studies have indicated that derivatives of pyrano[3,2-c]pyridine exhibit substantial antitumor properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells. The mechanism often involves:
- Induction of Apoptosis : Triggering programmed cell death through caspase activation.
- Cell Cycle Arrest : Disruption of tubulin polymerization leading to G2/M phase arrest.
Case Study: Cytotoxicity in Cancer Research
A study investigated the cytotoxic effects of related derivatives on cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value of 23.30 ± 0.35 mM against the HT29 colon cancer cell line, attributed to its ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Properties
The antimicrobial efficacy of pyrano[3,2-c]pyridine derivatives has been well-documented. These compounds have shown activity against a range of bacterial and fungal pathogens.
| Activity Type | IC50 Values | Target Pathogen/Cell Line |
|---|---|---|
| Antitumor | 23.30 ± 0.35 mM | HeLa (cervical cancer) |
| Antimicrobial | 257 mM | Staphylococcus aureus |
| Antifungal | 278 mM | Candida albicans |
Case Study: Antimicrobial Activity Assessment
Research focused on the antimicrobial activity of several derivatives against common pathogens found that one derivative showed an IC50 value of 257 mM against Staphylococcus aureus, indicating moderate antibacterial activity.
Anti-inflammatory Effects
Research has suggested that certain derivatives can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases. The anti-inflammatory mechanism is often linked to the modulation of NF-kB signaling pathways.
Case Study: Anti-inflammatory Mechanism Study
In vitro studies using macrophage cell lines treated with the compound indicated a significant reduction in TNF-alpha production at concentrations as low as 100 μM.
Summary of Biological Activities
The compound's diverse biological activities make it a valuable candidate for further research in pharmacology and medicinal chemistry. Its potential applications include:
- Cancer Therapy : As an antitumor agent.
- Antimicrobial Treatments : Against bacterial and fungal infections.
- Anti-inflammatory Medications : For inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position of the pyrano[3,2-c]pyridine core is critical for modulating electronic and steric properties. Key analogs include:
Impact on Activity :
Substituent Variations at Position 6
The 6-position substituent influences steric bulk and interactions with hydrophobic pockets:
Impact on Activity :
Key Observations :
- The target’s thiophen-2-ylmethyl group may enhance antiproliferative effects similar to 3-bromophenyl analogs (), though direct data is lacking.
- 4-Nitrophenyl derivatives () exhibit high melting points (>290°C), suggesting strong crystal packing forces, but their electron-withdrawing nitro group may reduce metabolic stability compared to the target’s methoxy group .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving β-chloroenaldehyde derivatives or pyrano[3,2-c]pyridine precursors. For example, similar pyranopyridine derivatives are synthesized using cyclocondensation of substituted aldehydes, nitriles, and amines under acidic or basic conditions . Key intermediates like β-chloroenaldehyde derivatives (e.g., from thiophene-2-carboxaldehyde) are critical for introducing the thiophen-2-ylmethyl substituent . Optimization of solvent (e.g., ethanol, DMF) and temperature (60–100°C) is essential for yield improvement.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are used to confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 4.5–5.5 ppm in DMSO-d) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, crystal structures of analogous compounds (e.g., 5-acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile) reveal π-π stacking and intermolecular H-bonds between amino and carbonyl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 462.2) .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., nitrile group reactivity) .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. For example, pyranopyridine derivatives show affinity for ATP-binding pockets due to planar aromatic systems .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity (e.g., cytochrome P450 interactions) .
Q. What experimental strategies can resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, solvent polarity) that affect yield discrepancies .
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC values against cancer cell lines) using statistical tools (ANOVA, t-tests) to identify outliers or protocol-dependent variations .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and evaluate biological activity changes .
- Pharmacophore Mapping : Identify essential moieties (e.g., nitrile, pyranopyridine core) using 3D-QSAR models .
- In Silico Mutagenesis : Predict the impact of structural changes on target binding via molecular dynamics simulations .
Q. What advanced techniques are recommended for studying the compound's solid-state behavior and polymorphism?
- Methodological Answer :
- Powder XRD : Detect polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration/decarboxylation events .
- Solid-State NMR : Resolve conformational flexibility of the thiophen-2-ylmethyl group in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
